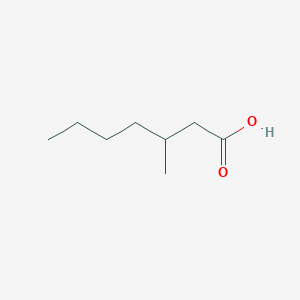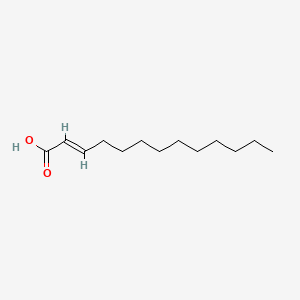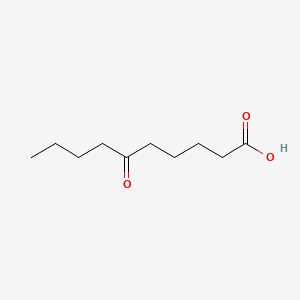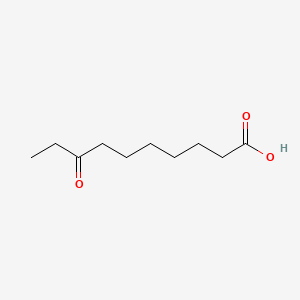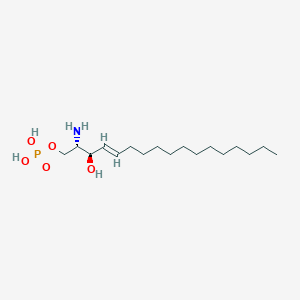![molecular formula C6H9NO2 B1309209 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 27762-08-9](/img/structure/B1309209.png)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmacologically active molecules. The compound features a three-membered azabicyclo ring system, which is known to impart rigidity and three-dimensionality to the molecules, potentially leading to enhanced binding properties with biological targets .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives has been achieved through various methods. A notable approach involves a rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another method includes the synthesis of all four stereoisomers of the compound, which was accomplished by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Additionally, a three-component reaction has been developed for the synthesis of related 1-azabicyclo[3.1.0]hexane-3-enes, which is eco-friendly and offers excellent yields .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives is characterized by the presence of a strained bicyclic ring system. Ab initio calculations have provided explanations for the observed cis selectivity in the synthesis of these compounds . X-ray crystal structure analyses have revealed that the bicyclic amines derived from these compounds adopt a boat conformation for the azabicyclohexane skeleton, with substituents such as the N-benzyl group occupying an equatorial position on the heterocycle .
Chemical Reactions Analysis
The azabicyclohexane core of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical transformations. For instance, the synthesis of 5-X-substituted-2-azabicyclo[2.1.1]hexanes from the carboxy derivative has been reported, which can lead to the formation of methanopyrrolidines . Additionally, the rearrangement route has been used to synthesize functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, which are precursors for methano-bridged pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives are influenced by the bicyclic structure. The rigidity of the azabicyclo ring system is likely to affect the solubility, boiling point, and melting point of these compounds. The presence of carboxylic acid and amine functional groups also imparts certain chemical reactivity, such as the ability to form salts and engage in hydrogen bonding, which can be crucial for their biological activity .
Applications De Recherche Scientifique
Synthesis of Stereoisomers
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has been explored in various synthetic applications, particularly in synthesizing its stereoisomers. A significant study conducted by Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, substantially shortening previous synthesis procedures for these amino acids (Bakonyi et al., 2013).
Insertion of Cyclopropylmagnesium Carbenoids
Kimura et al. (2015) presented a method to synthesize a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids as a key step. This method showcases the reactivity of C–H bonds adjacent to a nitrogen atom in the synthesis of these compounds (Kimura et al., 2015).
Scalable Synthesis Approaches
Gan et al. (2013) described a stereoselective and scalable synthesis method for (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting the importance of controlling stereoselectivity in cyclopropanation steps (Gan et al., 2013).
Copper-mediated Oxidative Transformation
Toh et al. (2014) developed a method for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation of N-allyl enamine carboxylates. This method provides an alternative approach for synthesizing these compounds using copper-mediated reactions (Toh et al., 2014).
Conformational Analysis and Biological Applications
Jimeno et al. (2011) discussed the interesting core structures of small molecules with diverse biological activities, including 3-azabicyclo[3.1.0]hexane. They highlighted its use as conformationally locked analogues in bioactive compounds and as constituents in various applications, including antibiotic synthesis (Jimeno et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
CAS RN |
22255-16-9 | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)
